3-Benzylpiperidin-4-ol hydrochloride
Description
Significance of the Piperidine (B6355638) Core in Heterocyclic Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and is considered a "privileged scaffold". mdpi.com This designation stems from its frequent appearance in the structures of a vast number of biologically active compounds, including pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.netarizona.edu The piperidine moiety is present in over twenty classes of pharmaceuticals, ranging from anticancer agents and antipsychotics to analgesics and antihistamines. nih.govresearchgate.netencyclopedia.pub
The prevalence of the piperidine core can be attributed to several key features:
Structural Versatility: The saturated, sp3-hybridized nature of the ring allows for a well-defined three-dimensional geometry, which is crucial for precise interactions with biological targets like enzymes and receptors. nih.govencyclopedia.pub
Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, influencing the solubility and pharmacokinetic properties of the molecule. thieme-connect.com
Synthetic Accessibility: A wealth of synthetic methodologies has been developed for the construction and functionalization of the piperidine ring, making it a readily accessible component for chemists. nih.gov
The introduction of chiral piperidine scaffolds can further enhance biological activity and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics, making them a promising strategic element in drug discovery. thieme-connect.com
3-Benzylpiperidin-4-ol Hydrochloride as a Key Scaffold for Advanced Molecular Design
Within the broad family of piperidines, this compound serves as a particularly useful and strategic intermediate. Its structure is a confluence of functionalities that synthetic chemists can exploit for molecular elaboration.
The Piperidine Nitrogen: The secondary amine within the piperidine ring is a key reactive handle. It can readily undergo N-alkylation or N-acylation reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships. nih.gov
The 4-hydroxyl Group: The alcohol functionality can be used as a nucleophile, a leaving group after activation, or a site for introducing new functional groups through oxidation or esterification. Its presence also introduces polarity and hydrogen-bonding capability.
The 3-benzyl Group: This bulky, lipophilic group provides a specific stereochemical and conformational constraint on the piperidine ring. This feature is critical in designing molecules that require a precise three-dimensional shape to fit into the binding pocket of a biological target. encyclopedia.pub The benzyl (B1604629) group itself can also be modified on its aromatic ring to further tune the properties of the final compound.
The combination of these features makes this compound a valuable starting material for creating libraries of diverse compounds for screening in drug discovery programs. organic-chemistry.org For example, the related N-benzylpiperidone structures are considered versatile chemical building blocks for developing new drugs with a wide array of pharmacological properties. researchgate.net
Overview of Research Directions and Academic Utility
The academic and industrial utility of this compound and its close analogues is primarily centered on its role as a synthetic intermediate. Research efforts generally involve using this scaffold to construct more elaborate molecules for biological evaluation.
Key Research Applications:
Synthesis of Biologically Active Agents: Derivatives of substituted piperidines are investigated for a wide range of therapeutic targets. For instance, piperidine derivatives have been synthesized and evaluated for antimicrobial, anti-inflammatory, anticancer, and anti-Alzheimer's activities. ajchem-a.comresearchgate.netbiomedpharmajournal.org The benzyl-piperidine group, in particular, has been noted for providing good binding to the catalytic sites of certain enzymes, making it a well-established component in the synthesis of new agents for Alzheimer's disease. encyclopedia.pub
Fragment-Based Drug Design: The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry. nih.gov Similarly, the 3-benzylpiperidin-4-ol scaffold can be used in fragment-based approaches, where it serves as a foundational piece that is systematically built upon to achieve high-affinity ligands for specific biological targets.
Development of Novel Synthetic Methodologies: The synthesis of substituted piperidines like this compound is itself an area of active research. nih.gov Efficiently creating these building blocks, especially with specific stereochemistry (as chiral isomers), is a significant task in modern organic chemistry. thieme-connect.comajchem-a.com For instance, protocols like the Suzuki coupling have been developed to efficiently construct 4-benzyl piperidines, highlighting the importance of these structures. organic-chemistry.org
The table below summarizes the key structural features of this compound and their corresponding utility in chemical synthesis.
| Structural Feature | Type of Functionality | Primary Synthetic Utility | Potential Impact on Final Molecule |
|---|---|---|---|
| Piperidine Ring | Heterocyclic Amine | Core scaffold providing 3D structure | Modulates solubility, pKa, and pharmacokinetics |
| Ring Nitrogen (NH) | Secondary Amine | Site for N-alkylation, N-acylation, etc. | Introduction of diverse side chains |
| 4-Hydroxyl Group (-OH) | Secondary Alcohol | Nucleophile, site for oxidation/esterification | Introduces polarity, H-bonding capability |
| 3-Benzyl Group | Aromatic/Lipophilic Substituent | Provides steric bulk and conformational bias | Influences binding affinity and selectivity |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-benzylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H |
InChI Key |
LYMPVKLSIXEBLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1O)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Transformations of 3 Benzylpiperidin 4 Ol Hydrochloride
Stereoselective Synthesis Pathways to 3-Benzylpiperidin-4-ol Isomers
Achieving stereocontrol in the synthesis of polysubstituted piperidines is a significant challenge. Methodologies often rely on either leveraging existing chiral centers or employing stereo-directing reactions. Two prominent strategies for accessing stereoisomers of 3-Benzylpiperidin-4-ol and its derivatives involve the stereospecific ring-opening of epoxypiperidines and a multi-step approach starting from pyridinium (B92312) salts.
Regio- and Stereospecific Lewis Acid-Catalyzed Aminolysis of Epoxypiperidines
The ring-opening of epoxides with amine nucleophiles is a classic and powerful method for the synthesis of β-amino alcohols. The regioselectivity (i.e., which carbon of the epoxide is attacked) and stereoselectivity (the resulting stereochemistry) of this reaction can be precisely controlled through the use of Lewis acid catalysts. These catalysts coordinate to the epoxide oxygen, activating the ring and directing the nucleophilic attack of the amine. researchgate.net
In the context of synthesizing substituted piperidinols, 1-benzyl-3,4-epoxypiperidine serves as a key intermediate. The aminolysis of this epoxide can theoretically yield two different regioisomers: a 3-amino-4-ol or a 4-amino-3-ol derivative. The choice of catalyst and reaction conditions is paramount in directing the reaction toward the desired product. researchgate.netarkat-usa.org
Application of Diisobutylaluminum Hydride (DIBAL-H) in Amine-Mediated Ring Opening
A noteworthy example of a highly regio- and stereospecific synthesis involves the use of Diisobutylaluminum Hydride (DIBAL-H) as a hard Lewis acid. researchgate.net In this methodology, DIBAL-H is not used as a reducing agent in its typical fashion. Instead, it reacts with a primary or secondary amine (R¹R²NH) to form a diisobutylaluminum amide complex (DIBAL-NR¹R²). researchgate.net This complex serves as the key reagent for the epoxide ring-opening.
The reaction is performed at room temperature and provides a novel pathway for the aminolysis of 1-benzyl-3,4-epoxypiperidine. The aluminum center of the DIBAL-amide complex coordinates with the epoxide oxygen, thereby activating the ring for a subsequent intramolecular-like nucleophilic attack by the appended amide group. This approach is distinct from other Lewis acid-catalyzed systems, such as those using lithium perchlorate, which can favor the formation of the alternative regioisomer, trans-4-amino-1-benzylpiperidin-3-ols. researchgate.netarkat-usa.org
Control over trans-Diastereoselectivity in 3-Amino-1-benzylpiperidin-4-ol Formation
The DIBAL-H-mediated aminolysis of 1-benzyl-3,4-epoxypiperidine is highly stereospecific, leading exclusively to the formation of trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net This outcome is a direct result of the SN2 reaction mechanism. The nucleophilic amine attacks one of the epoxide carbons from the face opposite to the carbon-oxygen bond, resulting in an inversion of configuration at that center. This "backside attack" ensures a trans relationship between the newly introduced amino group at the C-3 position and the hydroxyl group at the C-4 position.
This method represents the first reported example of a Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine that selectively yields the trans-3-amino-4-ol isomer. researchgate.net The products obtained are valuable intermediates for synthesizing analogues of biologically active compounds, such as the antitumor piperidine (B6355638) alkaloid pseudodistomin D. researchgate.net
Table 1: Regioselective Aminolysis of 1-Benzyl-3,4-epoxypiperidine
| Catalyst System | Amine Nucleophile | Major Product Regioisomer | Stereochemistry |
|---|---|---|---|
| DIBAL-H / R¹R²NH | Primary & Secondary Amines | trans-3-Amino-1-benzylpiperidin-4-ol | trans |
| LiClO₄ | Primary & Secondary Amines | trans-4-Amino-1-benzylpiperidin-3-ol | trans |
Multi-Step Synthesis from Pyridinium Salts and Subsequent Functionalization
An alternative and highly adaptable strategy for synthesizing the requisite 1-benzyl-3,4-epoxypiperidine intermediate begins with readily available pyridinium salts. researchgate.netdicp.ac.cn This multi-step approach allows for the construction of the core piperidine ring, followed by targeted functionalization to install the desired epoxide and, subsequently, the amino alcohol moiety.
Reduction of Pyridinium Intermediates to Tetrahydropyridines
The initial step in this sequence involves the quaternization of a pyridine (B92270) with an appropriate benzyl (B1604629) halide to form an N-benzylpyridinium salt. This activation step is crucial for the subsequent reduction. The pyridinium salt is then subjected to a partial reduction. While powerful reducing agents like lithium aluminum hydride would fully reduce the aromatic ring to a piperidine, milder reagents can selectively produce a tetrahydropyridine (B1245486).
A common method employs sodium borohydride (B1222165) (NaBH₄), which typically yields the 1,2,5,6-tetrahydropyridine isomer. nih.gov More sophisticated methods utilize catalytic transfer hydrogenation, for instance, with a rhodium complex dimer, [Cp*RhCl₂]₂, in a formic acid/triethylamine mixture. liv.ac.uk This approach is highly chemoselective and can afford 1,2,3,6-tetrahydropyridines depending on the substitution pattern of the starting pyridinium salt. liv.ac.uk The resulting tetrahydropyridine contains an isolated double bond, which is the site for the next functionalization step.
Two-Stage Epoxidation and Nucleophilic Ring-Opening Reactions with Amines
With the 1-benzyl-1,2,3,6-tetrahydropyridine (B1276312) intermediate in hand, the synthesis proceeds in two stages. First, the double bond is subjected to an epoxidation reaction. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to stereoselectively form the key intermediate, 1-benzyl-3,4-epoxypiperidine.
The second stage involves the nucleophilic ring-opening of this newly formed epoxide with an amine. This step directly converges with the methodology described in section 2.1.1. By employing the DIBAL-H/amine reagent system, the epoxide ring can be opened with high regio- and stereoselectivity to furnish the desired trans-3-amino-1-benzylpiperidin-4-ol. researchgate.net This multi-step sequence demonstrates a strategic approach to building molecular complexity, starting from simple aromatic heterocycles and culminating in a stereochemically defined substituted piperidine.
Enantiomeric Resolution Techniques for Optical Purity
The separation of enantiomers of 3-benzylpiperidin-4-ol and related structures is crucial for investigating their stereospecific biological activities. Both classical and modern resolution techniques are employed to obtain optically pure isomers.
Kinetic resolution using chiral reagents is a prominent method. For instance, the kinetic resolution of racemic 2-aryl-4-methylenepiperidines has been achieved with high enantiomeric ratios using a chiral base system of n-BuLi and (−)-sparteine, which selectively deprotonates one enantiomer. acs.orgwhiterose.ac.uk This approach allows for the separation of the unreacted enantiomer from the newly formed diastereomeric product. While not directly applied to 3-benzylpiperidin-4-ol, this methodology demonstrates a viable strategy for resolving piperidine derivatives. Another example involves the kinetic separation of (±)-1-benzyl-3,4-epoxypiperidine, a close structural analog, using a chiral lithium amide, yielding enantiomerically pure epoxide.
Chromatographic methods utilizing chiral stationary phases (CSPs) are also powerful tools for enantiomeric separation. High-performance liquid chromatography (HPLC) with cellulose-based chiral columns, such as Chiralcel OD and Chiralcel OJ, has been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates in the synthesis of opioid analgesics. nih.gov The polarity of substituents on the piperidine ring can influence the separation efficiency on these columns. nih.gov
Enzymatic Resolution for Accessing Optically Pure Amino Alcohols
Enzymatic methods offer a highly selective and environmentally benign alternative for obtaining enantiopure amino alcohols. Lipases and other enzymes are widely used for the kinetic resolution of racemic piperidine derivatives.
Lipase-catalyzed asymmetric acylation is a well-established technique. For example, Candida antarctica lipase (B570770) A has been used for the asymmetric acylation of (±)-ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate with vinyl propanoate, demonstrating good enantioselectivity. researchgate.net Similarly, various lipases have been employed for the kinetic resolution of N-protected tetrahydroquinolin-4-ols and N-protected tetrahydro-1H-benzo[b]azepin-5-ols, producing the corresponding (R)-esters and (S)-alcohols in high yields and enantiomeric excess. nih.gov Lipase-mediated kinetic acylation has also been applied to obtain enantiopure, orthogonally protected (3R,4R)-3-amino-4-hydroxypiperidine acetate. nih.gov
Carbonyl reductases represent another class of enzymes capable of stereoselective transformations. The biocatalytic reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate using stereoselectively distinct carbonyl reductases has been shown to produce four stereoisomers of the corresponding 3-substituted-4-hydroxypiperidines with excellent enantiomeric excess (>99%) and conversion rates (>99%). This highlights the potential of enzymatic reductions in accessing all possible stereoisomers of complex piperidine scaffolds.
| Enzyme Class | Transformation | Substrate Example | Key Findings |
| Lipase | Asymmetric acylation | (±)-ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate | Good enantioselectivity (E = 75) achieved with Candida antarctica lipase A. researchgate.net |
| Lipase | Kinetic acylation | Racemic trans-N-benzyl-3-(diallylamino)-4-hydroxypiperidine | Production of (3R,4R)-product and (3S,4S)-substrate with high enantiopurity. nih.gov |
| Carbonyl Reductase | Stereoselective reduction | tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Synthesis of four stereoisomers with >99% ee and >99% conversion. |
Precursor Chemistry and Derivatization Strategies for the Benzylpiperidine Scaffold
The construction of the 3-benzylpiperidine (B85744) core relies on strategic precursor chemistry and subsequent derivatization to introduce molecular diversity.
Utilization of N-Benzyl Glycine (B1666218) Ethyl Ester in Ring Construction
N-benzyl glycine ethyl ester is a versatile precursor for the synthesis of nitrogen-containing heterocycles. A key strategy for constructing the piperidine ring from this precursor involves a sequence of alkylation followed by an intramolecular cyclization, typically a Dieckmann condensation.
A patented method describes the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride starting from N-benzyl glycine ethyl ester. google.com The synthesis involves the alkylation of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate (B1204436) in the presence of a base. The resulting diester intermediate then undergoes an intramolecular Dieckmann condensation with a strong base, such as sodium tert-butoxide, to form the cyclic β-keto ester. google.com Subsequent hydrolysis and decarboxylation of this intermediate would lead to the 3-benzylpiperidin-4-one (B1612237) scaffold.
Approaches to Related Piperidone Analogs (e.g., 3-Benzylpiperidin-4-one hydrochloride)
The synthesis of 3-benzylpiperidin-4-one is a critical step in accessing 3-benzylpiperidin-4-ol. The Dieckmann condensation is a classical and effective method for the synthesis of cyclic β-keto esters, which are precursors to piperidones. researchgate.net This intramolecular condensation of a diester is typically catalyzed by a strong base like sodium alkoxide. guidechem.comgoogle.comchemicalbook.comgoogle.com
The general synthesis of N-substituted-4-piperidones often starts with a primary amine, such as benzylamine, which undergoes a double Michael addition with two equivalents of an acrylate (B77674) ester (e.g., methyl acrylate) to form a diester. guidechem.comchemicalbook.comgoogle.com This diester is then subjected to Dieckmann cyclization to yield a 3-alkoxycarbonyl-4-piperidone. Subsequent hydrolysis and decarboxylation of this cyclic β-keto ester furnishes the desired N-substituted-4-piperidone. guidechem.comchemicalbook.comgoogle.com For the synthesis of 3-benzylpiperidin-4-one, a similar strategy would be employed, likely starting with a suitably substituted precursor to introduce the benzyl group at the 3-position prior to or after the cyclization.
Once the 3-benzylpiperidin-4-one is obtained, it can be readily converted to the corresponding 3-benzylpiperidin-4-ol via reduction of the ketone functionality. Stereoselective reduction methods can be employed to control the relative stereochemistry of the resulting alcohol. aalto.fi Finally, treatment with hydrochloric acid affords the target 3-benzylpiperidin-4-ol hydrochloride.
| Synthetic Step | Reaction Type | Key Reagents | Product |
| Diester Formation | Michael Addition | Benzylamine, Methyl Acrylate | N,N-bis(β-methoxycarbonylethyl)benzylamine |
| Cyclization | Dieckmann Condensation | Sodium Methoxide | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate |
| Decarboxylation | Hydrolysis & Decarboxylation | Acid or Base | 1-Benzyl-4-piperidone |
| Reduction | Ketone Reduction | Sodium Borohydride, L-Selectride | 1-Benzyl-4-piperidinol |
Functional Group Interconversions on the Piperidine Ring for Synthetic Diversification
The 3-benzylpiperidin-4-ol scaffold offers multiple sites for functional group interconversions, allowing for the synthesis of a diverse library of derivatives. Key reactive handles include the secondary amine (after N-debenzylation), the hydroxyl group, and the aromatic ring of the benzyl substituent.
N-Debenzylation: The N-benzyl group serves as a common protecting group in piperidine synthesis and can be removed under various conditions to liberate the secondary amine. Catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) and palladium on carbon is a rapid and efficient method for N-debenzylation. mdma.ch Other methods include catalytic hydrogenation (e.g., Pd(OH)₂/C, H₂) nih.gov and oxidative debenzylation using reagents like ceric ammonium nitrate (B79036) researchgate.net or potassium tert-butoxide/DMSO and oxygen. researchgate.net The resulting secondary amine can then be functionalized via alkylation, acylation, or arylation to introduce a wide range of substituents at the nitrogen atom.
O-Alkylation and Esterification: The hydroxyl group at the 4-position is a versatile functional handle. It can undergo O-alkylation to form ethers or be esterified with various carboxylic acids or acyl chlorides. organic-chemistry.org These modifications can significantly alter the physicochemical properties of the molecule.
Aromatic Substitution: The benzyl group can be subjected to electrophilic aromatic substitution reactions, although the reaction conditions must be chosen carefully to avoid side reactions on the piperidine ring. This allows for the introduction of various substituents on the phenyl ring, further expanding the chemical space of the derivatives.
Advanced Chemical Transformations Relevant to 3-Benzylpiperidin-4-ol Derivatives
3-Benzylpiperidin-4-ol and its derivatives are valuable building blocks for the synthesis of more complex and biologically active molecules. researchgate.netnih.govmdpi.comresearchgate.net Advanced chemical transformations can be employed to construct intricate molecular architectures based on this scaffold.
One advanced strategy involves the catalytic enantioselective synthesis of 3-substituted piperidines from pyridine precursors. acs.org This approach utilizes a rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a partially reduced pyridine derivative to install a substituent at the 3-position with high enantioselectivity. acs.org Subsequent reduction of the remaining double bond affords the chiral 3-substituted piperidine. This methodology provides a powerful route to enantiomerically enriched piperidines that would be difficult to access through classical resolution.
The piperidine scaffold itself can be used in the construction of spirocyclic systems and other complex heterocyclic structures. The reactivity of the ketone in the precursor, 3-benzylpiperidin-4-one, allows for its use in condensation reactions to build fused ring systems. For example, N-benzyl-4-piperidone has been used in condensation reactions with 2-hydroxybenzaldehyde to synthesize novel bis(hydroxybenzylidene)piperidone derivatives. mdpi.com
Catalytic Hydrogenation in the Preparation of Saturated Piperidine Derivatives
Catalytic hydrogenation is a fundamental and widely employed method for the synthesis of saturated piperidine derivatives from aromatic pyridine precursors. This approach typically involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst. The choice of catalyst, solvent, and reaction conditions is crucial to achieve high yields and, where applicable, stereoselectivity, while avoiding undesirable side reactions such as hydrogenolysis of substituents.
A significant challenge in the hydrogenation of substituted pyridines is the potential for catalyst poisoning by the nitrogen atom of the substrate and product. To circumvent this, pyridines are often activated by quaternization of the nitrogen atom, for instance, by forming N-benzyl pyridinium salts. This not only enhances the reactivity of the aromatic ring towards hydrogenation but also prevents catalyst deactivation.
Research has demonstrated the successful asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts to the corresponding piperidines with high enantiomeric excess. nih.govorganic-chemistry.orgresearchgate.net In these transformations, rhodium and iridium-based catalysts, such as those employing Josiphos ligands, have proven effective. nih.govorganic-chemistry.orgresearchgate.net The addition of an organic base, like triethylamine, has been shown to be crucial in achieving high yields and enantioselectivities. nih.govorganic-chemistry.orgresearchgate.net
For the synthesis of piperidin-4-ol derivatives, the hydrogenation of the corresponding hydroxypyridine is a direct approach. However, the tautomeric nature of 4-hydroxypyridine, existing in equilibrium with 4-pyridone, can influence the reaction. A patented method describes the catalytic hydrogenation of 3- and 4-hydroxypyridines in the presence of a carboxylic acid anhydride. This in situ protection of the hydroxyl group as an ester facilitates the hydrogenation of the pyridine ring. The resulting hydroxypiperidine ester is then hydrolyzed to yield the desired hydroxypiperidine. Platinum or palladium on a solid support are effective catalysts for this transformation, which can be carried out under mild conditions.
A closely related synthesis is that of N-benzyl-3-piperidinol from 3-hydroxypyridine (B118123). This process involves the initial reaction of 3-hydroxypyridine with benzyl chloride to form the N-benzyl-3-hydroxypyridinium salt. Subsequent catalytic reduction of this salt yields N-benzyl-3-piperidinol. While precious metal catalysts like platinum and palladium can be used, they are expensive. A more cost-effective approach utilizes a nickel-based catalyst, which can operate under moderate hydrogen pressure without causing de-benzylation, a common side reaction with some catalysts. snnu.edu.cn
| Precursor | Catalyst | Key Reaction Conditions | Product Type |
|---|---|---|---|
| N-Benzylated 3-substituted pyridinium salts | Rh-Josiphos or Iridium-based catalysts | Hydrogen gas, presence of an organic base | Chiral 3-substituted piperidines |
| 3- or 4-Hydroxypyridine | Platinum or Palladium on a support | Presence of a carboxylic acid anhydride, followed by hydrolysis | Hydroxypiperidines |
| N-Benzyl-3-hydroxypyridinium salt | Nickel-based catalyst | Moderate hydrogen pressure | N-Benzyl-3-piperidinol |
Borrowing Hydrogen C-Alkylation and C-C Coupling Methodologies
The "borrowing hydrogen" methodology has emerged as a powerful and atom-economical strategy for the formation of C-N and C-C bonds. This process, typically catalyzed by transition metals such as iridium or ruthenium, involves the temporary removal of hydrogen from an alcohol to form a reactive carbonyl intermediate. This intermediate can then react with a nucleophile, followed by the return of the "borrowed" hydrogen to complete the transformation.
In the context of synthesizing 3-Benzylpiperidin-4-ol, the borrowing hydrogen approach offers a direct route to the piperidin-4-ol core. Research by Popowycz and coworkers has demonstrated the Ir(III)-catalyzed synthesis of 4-piperidinols from the reaction of 1,3,5-pentanetriol (B42939) with primary amines. researchgate.net This transformation proceeds through a sequential double amination. The iridium catalyst first oxidizes a primary alcohol of the triol to an aldehyde. This aldehyde then undergoes condensation with the primary amine to form an imine, which is subsequently reduced by the iridium hydride species generated in the initial oxidation. This sequence is repeated with a second hydroxyl group of the triol, leading to the cyclization and formation of the piperidinol ring.
This methodology is highly versatile and has been successfully applied to a range of benzylic and aliphatic amines, affording a variety of substituted piperidinols in good yields. The application of this strategy to the synthesis of 3-Benzylpiperidin-4-ol would involve the use of a suitably substituted pentanetriol (B14693764) or a related precursor that can generate the desired substitution pattern on the piperidine ring.
| Reactants | Catalyst | Mechanism | Product |
|---|---|---|---|
| 1,3,5-Pentanetriol and a primary amine | Ir(III) complex | Sequential dehydrogenation, imine formation, and hydrogenation | 4-Piperidinol derivative |
Sequential C-N / C-C Coupling Reactions for Complex Architectures
The construction of complex piperidine architectures, such as those with multiple stereocenters and substitution patterns, often requires sequential bond-forming reactions. These strategies allow for the controlled introduction of different substituents around the piperidine core.
One powerful approach involves a sequence of C-C bond formation followed by ring saturation. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of enantioenriched 3-substituted piperidines. This method utilizes the cross-coupling of aryl or vinyl boronic acids with a dihydropyridine (B1217469) precursor. The resulting 3-substituted tetrahydropyridine can then be reduced to the corresponding piperidine. This two-step sequence allows for the introduction of a variety of substituents at the 3-position with high stereocontrol.
Another strategy for building complexity involves the combination of different catalytic processes in a sequential manner. For example, a one-pot sequential Suzuki-Miyaura coupling and hydrogenation has been reported for the synthesis of functionalized piperidines. This allows for the introduction of an aryl or heteroaryl substituent via the cross-coupling reaction, followed by the reduction of the pyridine ring to the piperidine.
Furthermore, the synthesis of 3,4-disubstituted piperidines can be achieved through stereoselective cyclization reactions. Carbonyl ene and Prins cyclizations of appropriately functionalized aldehydes have been shown to yield both cis and trans 3,4-disubstituted piperidines, with the stereochemical outcome being controlled by the choice of a Brønsted or Lewis acid catalyst. nih.gov These methods, while not strictly "coupling" reactions in the traditional sense, represent sequential bond formations that build the complex piperidine scaffold.
Recent advancements have also explored the combination of biocatalysis and radical cross-coupling to functionalize piperidine rings. organic-chemistry.orgresearchgate.net This approach involves an initial enzymatic C-H oxidation to introduce a hydroxyl group, which then serves as a handle for subsequent radical cross-coupling reactions to form new C-C bonds. organic-chemistry.orgresearchgate.net Such sequential strategies are at the forefront of developing efficient and modular routes to complex piperidine-containing molecules.
| Methodology | Key Steps | Product Type |
|---|---|---|
| Asymmetric Reductive Heck Reaction | Rh-catalyzed C-C coupling with a dihydropyridine, followed by reduction | Enantioenriched 3-substituted piperidines |
| Sequential Suzuki-Miyaura Coupling and Hydrogenation | Pd-catalyzed C-C coupling, followed by hydrogenation | Functionalized piperidines |
| Stereoselective Cyclizations | Carbonyl ene or Prins cyclization of functionalized aldehydes | cis or trans 3,4-disubstituted piperidines |
| Biocatalytic C-H Oxidation and Radical Cross-Coupling | Enzymatic hydroxylation followed by radical C-C bond formation | Complex functionalized piperidines |
Structural Characterization and Stereochemical Analysis of 3 Benzylpiperidin 4 Ol Hydrochloride and Its Derivatives
Determination of Absolute Stereochemistry and Conformation
The 3-Benzylpiperidin-4-ol molecule possesses two chiral centers at positions C3 and C4 of the piperidine (B6355638) ring. The spatial arrangement of the benzyl (B1604629) and hydroxyl groups relative to each other and to the ring gives rise to different stereoisomers (diastereomers and enantiomers), each with potentially distinct chemical and biological properties. Determining the absolute configuration and preferred conformation of these isomers is a fundamental aspect of its structural characterization.
Role of X-ray Crystallography in Defining Chiral Centers
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule. nih.gov This technique provides a precise three-dimensional map of electron density, from which the exact spatial position of each atom can be determined.
For a compound like 3-Benzylpiperidin-4-ol hydrochloride, obtaining a suitable crystal allows for the unambiguous assignment of the configuration (R or S) at both the C3 and C4 chiral centers. The resulting crystallographic data provides a wealth of structural information, as exemplified by studies on other substituted piperidines. researchgate.net
Table 1: Example Crystallographic Data Parameters for a Substituted Piperidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2543 |
| b (Å) | 10.5543 |
| c (Å) | 12.6184 |
| α (°) | 77.901 |
| β (°) | 71.270 |
| γ (°) | 70.390 |
Note: Data presented is for a representative N-substituted 2,6-diphenylpiperidine derivative to illustrate typical crystallographic parameters. researchgate.net
This technique not only confirms the connectivity and relative stereochemistry but, through the use of anomalous dispersion, can also establish the absolute configuration without reference to another chiral compound.
Conformational Analysis of the Piperidine Ring System
The piperidine ring is not planar and, similar to cyclohexane, typically adopts a low-energy chair conformation to minimize steric and torsional strain. iucr.orgias.ac.in In this conformation, substituents at each carbon atom can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.
The chair conformation is in dynamic equilibrium with other higher-energy forms, such as the boat and twist-boat conformations. The introduction of bulky substituents or certain substitution patterns can, in some cases, favor these alternative conformations. For instance, studies on N-nitroso piperidines have shown that steric strain can lead to an equilibrium mixture of boat forms. ias.ac.in However, for most simple piperidines, the chair form predominates. In 3-Benzylpiperidin-4-ol, the piperidine ring is expected to exist primarily in a chair conformation. The relative stability of the two possible chair conformers (one obtained from the other by a ring flip) depends on the energetic cost of placing the substituents in axial versus equatorial positions.
Influence of Benzyl and Hydroxyl Substituents on Molecular Geometry
Steric Considerations: Generally, bulky substituents are energetically more stable in the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial atoms. The benzyl group is considerably larger than the hydroxyl group. Therefore, the conformer that places the benzyl group in the equatorial position is expected to be significantly more stable. The hydroxyl group's preference will also be equatorial, but its smaller size makes an axial position less energetically costly than for the benzyl group.
Cis/Trans Isomerism:
In the trans diastereomer, the benzyl and hydroxyl groups are on opposite sides of the ring. The most stable conformation would have both the C3-benzyl and C4-hydroxyl groups in equatorial positions (diequatorial).
In the cis diastereomer, the substituents are on the same side of the ring. This necessitates one group being axial and the other equatorial in a chair conformation (axial-equatorial). Given the larger size of the benzyl group, the preferred conformation for the cis isomer would likely place the benzyl group equatorial and the hydroxyl group axial.
The substitution also affects bond lengths and angles within the piperidine ring. X-ray analysis of substituted piperidines shows that C-C bond lengths typically range from 1.50 Å to 1.59 Å, and C-N bond lengths are around 1.46 Å. researchgate.net The presence of bulky groups can cause minor distortions in the ring to alleviate steric strain. The hydroxyl group can also participate in intramolecular or intermolecular hydrogen bonding, which can further influence the preferred conformation and the crystal packing of the hydrochloride salt. iucr.org
Table 2: Typical Bond Parameters in Substituted Piperidine Rings
| Bond Type | Typical Length (Å) (from X-ray) | Typical Length (Å) (from DFT) |
|---|---|---|
| C-C | 1.549 - 1.599 | 1.502 - 1.536 |
| C-N | ~1.469 | ~1.464 |
Source: Data derived from studies on substituted piperidines. researchgate.net
Pharmacological Research and Biological Target Modulation by 3 Benzylpiperidin 4 Ol Hydrochloride and Its Analogs
Applications in Medicinal Chemistry as a Building Block and Scaffold
The utility of the 3-benzylpiperidin-4-ol scaffold is prominently demonstrated in its role as a foundational structure for the synthesis of more complex molecules with therapeutic potential. Medicinal chemists frequently utilize this and closely related piperidine (B6355638) frameworks to fine-tune the efficacy and physicochemical properties of drug candidates. unisi.it
The 1-benzyl-4-piperidone core, a direct precursor to 3-benzylpiperidin-4-ol, is extensively used in the synthesis of a variety of bioactive compounds. mdpi.com The reduction of the ketone at the 4-position to a hydroxyl group introduces a chiral center and a hydrogen bond donor, which can be crucial for specific interactions with biological targets. This transformation from the piperidone to the piperidinol is a key step in creating structural diversity and modulating pharmacological activity.
For instance, the synthesis of dopamine (B1211576) D2 receptor ligands has been achieved starting from 1-benzyl-4-piperidone. In one study, 1-benzyl-4-piperidone was reacted with 5-ethoxyindole (B77456) to produce 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, which demonstrated a notable affinity for the human dopamine D₂ receptor with a Kᵢ of 151 nM. mdpi.com This highlights the role of the benzylpiperidine core in orienting the molecule for effective receptor binding.
Furthermore, the 1-benzylpiperidine (B1218667) moiety is a key component in the development of dual-target inhibitors. Researchers have synthesized derivatives of 1-benzylpiperidine and 1-benzoylpiperidine (B189436) as inhibitors of both acetylcholinesterase (AChE) and the serotonin (B10506) transporter (SERT), which are relevant targets in Alzheimer's disease. nih.gov
The benzylpiperidine scaffold is a cornerstone in numerous drug discovery programs aimed at CNS disorders. Its structural flexibility and the ability to introduce various substituents allow for the optimization of properties such as receptor affinity, selectivity, and pharmacokinetic profiles. unisi.it
The development of selective dopamine D4 receptor antagonists provides a compelling example. A series of 3- and 4-benzyloxypiperidine derivatives were synthesized and evaluated for their activity at dopamine receptors. nih.gov These analogs, which are structurally similar to derivatives of 3-benzylpiperidin-4-ol, showed high selectivity for the D4 receptor over other dopamine receptor subtypes. This work underscores the potential of the benzyloxypiperidine scaffold in designing selective CNS agents. nih.gov
Modulation of Neurotransmitter Systems and Receptor Ligand Development
The 3-benzylpiperidin-4-ol scaffold and its analogs have been extensively explored for their ability to modulate various neurotransmitter systems, particularly the serotoninergic and dopaminergic systems, which are implicated in a wide range of psychiatric and neurological disorders.
Derivatives of the benzylpiperidine core have demonstrated significant interactions with a variety of CNS receptors, leading to diverse neuropharmacological effects. The benzyl (B1604629) group can engage in crucial cation-π interactions with target proteins, while the piperidine ring serves as a versatile platform for stereochemical optimization to enhance potency and reduce toxicity. unisi.it
A study on 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, synthesized from 1-benzyl-4-piperidone, confirmed its affinity for the human dopamine D₂ receptor. mdpi.com Molecular docking studies revealed that the protonatable nitrogen atom of the piperidine ring forms a key interaction with the Asp (3.32) residue of the receptor. mdpi.com
The following table summarizes the dopamine D₂ receptor affinity of a compound derived from the 1-benzyl-4-piperidone scaffold.
| Compound | Target Receptor | Affinity (Kᵢ) |
| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) | Dopamine D₂ | 151 nM |
| Data sourced from MDPI. mdpi.com |
The development of ligands that selectively or dually target serotonin and dopamine receptors is a major focus in CNS drug discovery. The benzoylpiperidine fragment, which is structurally related to benzylpiperidine, is considered a privileged structure in the design of atypical antipsychotic agents due to its presence in potent 5-HT₂ₐ receptor antagonists like ketanserin (B1673593) and altanserin. nih.gov
Research into arylpiperazine derivatives, which share structural similarities with benzylpiperidines, has yielded potent 5-HT₂ₐ receptor antagonists. mdpi.com These studies provide valuable insights into the structural requirements for potent antagonism at this receptor.
The following table presents the binding affinities of various compounds for serotoninergic and dopaminergic receptors, illustrating the impact of structural modifications on the piperidine scaffold.
| Compound | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | 5-HT₇ Kᵢ (nM) | D₂ Kᵢ (nM) |
| Compound 9b | 23.9 | 39.4 | 45.0 | >1000 |
| Compound 12a | 41.5 | 315 | 42.5 | 300 |
| Data sourced from MDPI. mdpi.com |
The blockade of 5-HT₂ₐ receptors is a key mechanism for the therapeutic efficacy of atypical antipsychotic drugs. mdpi.com The design of selective 5-HT₂ₐ antagonists often involves incorporating a piperidine or piperazine (B1678402) scaffold. The 4-(p-fluorobenzoyl)piperidine fragment, for example, is crucial for the anchoring and orientation of ligands at the 5-HT₂ₐ receptor. nih.gov
Strategies to enhance antagonist potency and selectivity include modifying the linker length and the terminal aromatic groups attached to the core piperidine structure. For example, in a series of dimeric 5-HT₂ₐ antagonists based on a benzoylpiperidine fragment, increasing the linker length from 6 to 18 atoms improved the antagonist potency, with IC₅₀ values decreasing from 181 nM to 34 nM. nih.gov However, further increasing the linker length to 21 or 24 atoms led to a drastic reduction in potency. nih.gov
Ligand Development for Serotoninergic and Dopaminergic Receptors
Exploration of Piperidine as a Bioisostere for Pharmacophore Elucidation
The piperidine ring is a prevalent scaffold in medicinal chemistry, and its utility as a bioisostere is a cornerstone of modern drug design. enamine.net Bioisosteric replacement involves substituting one chemical group with another that retains similar physicochemical properties, aiming to enhance potency, selectivity, or pharmacokinetic parameters. The piperidine moiety, with its defined three-dimensional structure and basic nitrogen atom, serves as a versatile bioisostere for various functionalities, enabling the systematic exploration of chemical space and the elucidation of pharmacophore models. nih.govwhiterose.ac.uk
A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. The rigid, chair-like conformation of the piperidine ring helps to fix appended functional groups in specific orientations, which is invaluable for mapping these interactions. whiterose.ac.ukblumberginstitute.org For instance, in the development of ligands for the sigma-1 receptor (S1R), the piperidine nitrogen atom often serves as the positive ionizable functionality, a key component of the S1R pharmacophore model. nih.gov This model posits that two hydrophobic regions are linked by a central basic core. nih.gov In this context, the N-benzylpiperidine core can position the benzyl group and another substituent to effectively occupy these primary and secondary hydrophobic pockets. nih.gov
Furthermore, the stereochemistry of substituted piperidines allows for fine-tuning of a compound's fit within a binding site. The synthesis of various regio- and diastereoisomers of piperidine derivatives enables a detailed analysis of how 3D shape influences biological activity. whiterose.ac.uk This exploration of 3D fragment chemical space is critical, as many screening collections are overly populated with flat, two-dimensional molecules. whiterose.ac.uk By creating libraries of piperidine-based fragments, researchers can better probe the complex, three-dimensional nature of receptor binding pockets, leading to more precise pharmacophore models and the design of novel therapeutics. whiterose.ac.uknih.gov
Histamine (B1213489) H3 Receptor (H3R) Antagonism and Inverse Agonism
The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily located in the central nervous system (CNS). wikipedia.org It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. nih.govnih.gov Additionally, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine (B1216132), dopamine, and norepinephrine. nih.gov Consequently, blocking the H3R with antagonists or inverse agonists enhances the release of these neurotransmitters, leading to procognitive and wake-promoting effects. nih.govnih.gov This has made H3R a significant target for the treatment of neurological and psychiatric disorders such as Alzheimer's disease, narcolepsy, and schizophrenia. wikipedia.org
Many non-imidazole H3R antagonists incorporate a basic piperidine ring in their structure, linked via an alkyl chain to a lipophilic moiety. nih.govmdpi.com These compounds function by competitively binding to the receptor, preventing the agonist action of histamine. nih.gov Some, like BF2.649, also exhibit inverse agonism, meaning they inhibit the receptor's basal, constitutive activity, leading to an even greater enhancement of neurotransmitter release. nih.gov The benzylpiperidine scaffold has proven to be a particularly fruitful starting point for developing potent H3R antagonists. nih.gov
Structure-Activity Relationship (SAR) Studies in Benzylpiperidine Series
Structure-activity relationship (SAR) studies have been crucial in optimizing the affinity and efficacy of benzylpiperidine-based compounds for the H3 receptor. These studies systematically modify different parts of the molecule—the piperidine ring, the linker, and the terminal lipophilic group—to understand their impact on biological activity.
Key findings from SAR studies include:
The Piperidine Moiety : The basic nitrogen of the piperidine ring is a critical structural element for H3R affinity. nih.govacs.org It is believed to form a key ionic interaction within the receptor binding site. Replacing piperidine with piperazine can drastically alter the activity profile, often affecting affinity for other targets like the sigma-1 receptor. nih.govacs.org
The Linker : The length and nature of the alkyl chain connecting the piperidine ring to the lipophilic group influence potency. For instance, in some series of 4-oxypiperidines, the linker's flexibility and length are tuned to optimize receptor occupancy. nih.gov
The Lipophilic Group : The terminal aromatic or lipophilic group plays a significant role in receptor binding. Modifications to this part of the molecule, such as substituting a 1,4-disubstituted aromatic ring with more rigid and lipophilic biphenyl (B1667301) or naphthalene (B1677914) linkers, have been explored to enhance affinity. nih.gov In one study, a compound from a naphthalene series, ADS031, which featured a benzyl moiety on the piperidine nitrogen, showed a high affinity of 12.5 nM for the human H3R. nih.gov Similarly, in another series, bulky lipophilic residues like a 1-naphthylmethyl ether were found to be essential for in vivo activity. nih.gov Substitution patterns on phenyl rings also affect affinity; for example, a 4-chlorophenyl group has been incorporated into potent antagonists like BF2.649. nih.gov
These SAR explorations demonstrate that a delicate balance of steric bulk, lipophilicity, and basicity is required to achieve high-affinity H3R antagonism within the benzylpiperidine class. nih.govnih.gov
Multi-Target Directed Ligand (MTDL) Approaches with Cholinesterase Inhibition
The multifactorial nature of neurodegenerative disorders like Alzheimer's disease has spurred the development of multi-target directed ligands (MTDLs). nih.govresearchgate.net This strategy involves designing a single molecule capable of modulating multiple biological targets involved in the disease pathology. A promising MTDL approach combines H3R antagonism with the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com
The rationale for this dual action is compelling:
H3R antagonism increases the release of acetylcholine (ACh) and other cognitive-enhancing neurotransmitters in the brain. nih.govmdpi.com
Cholinesterase inhibition prevents the breakdown of ACh in the synaptic cleft, thereby increasing its availability. nih.govresearchgate.net
This synergistic mechanism is expected to produce a more robust improvement in cognitive function than targeting either pathway alone. nih.gov Researchers have successfully designed novel series of 4-oxypiperidines and other benzylpiperidine analogs that exhibit potent, nanomolar affinity for the H3R while also inhibiting AChE and/or BuChE in the micromolar range. nih.gov For example, the compound ADS031 not only displayed a 12.5 nM affinity for H3R but also had an IC₅₀ of 1.537 µM for AChE. nih.gov Similarly, other studies have identified N-benzylpiperidine analogs with balanced, significant inhibition against both H3R and cholinesterases, positioning them as potential candidates for Alzheimer's treatment. nih.govresearchgate.netsci-hub.se
Enzyme Inhibition Studies Relevant to Biological Pathways
Beyond receptor modulation, 3-benzylpiperidin-4-ol hydrochloride and its analogs have been investigated for their ability to inhibit key enzymes involved in various biological pathways. This research expands their potential therapeutic applications, particularly in neurodegenerative diseases and cancer.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition Potential
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govnih.govresearchgate.net Inhibiting MAGL increases 2-AG levels, which can produce beneficial effects in neurodegenerative diseases, inflammation, and cancer. nih.govnih.govmdpi.com
Recently, a new class of benzylpiperidine-based MAGL inhibitors was synthesized and evaluated. nih.govnih.gov This research led to the identification of compounds that demonstrate potent, reversible, and selective inhibition of MAGL. nih.govresearchgate.net For example, one derivative in this class, compound 13 , showed potent MAGL inhibition and subsequently exhibited antiproliferative activity and induced apoptosis in pancreatic cancer cell cultures. nih.govnih.gov This suggests that the benzylpiperidine scaffold is a viable starting point for developing novel MAGL inhibitors as potential therapeutic agents. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity
As mentioned in the context of MTDLs, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy for treating the cognitive symptoms of Alzheimer's disease. mdpi.comnih.govnih.govnih.gov The N-benzylpiperidine moiety is a well-established pharmacophore found in many potent cholinesterase inhibitors, including the widely used drug donepezil. researchgate.net This structural feature is recognized for its ability to interact with the catalytic active site (CAS) and/or the peripheral anionic site (PAS) of AChE. nih.govnih.gov
Numerous studies have synthesized and evaluated series of N-benzylpiperidine analogs for their cholinesterase inhibitory activity. nih.govresearchgate.netkoreascience.kr These efforts have yielded compounds with inhibitory activities ranging from micromolar to sub-micromolar IC₅₀ values. nih.govnih.gov For instance, compound 15b from a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety showed an AChE IC₅₀ of 0.39 µM, while compound 15j from the same series was a potent BuChE inhibitor with an IC₅₀ of 0.16 µM. nih.govnih.gov Kinetic studies often reveal a competitive or mixed-type inhibition mechanism, indicating that these compounds bind within the active site gorge of the enzymes. nih.govkoreascience.kr
The following table summarizes the cholinesterase inhibitory activities of selected benzylpiperidine analogs from various studies.
Table 1: Cholinesterase Inhibitory Activity of Selected Benzylpiperidine Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| ADS031 | AChE | 1.537 | nih.gov |
| Compound 17 | AChE | 1.75 | koreascience.krresearchgate.net |
| Compound 17 | BuChE | 5.61 | koreascience.krresearchgate.net |
| Compound 15b | eeAChE | 0.39 | nih.govnih.gov |
| Compound 15j | eqBuChE | 0.16 | nih.govnih.gov |
This consistent finding of cholinesterase inhibition across multiple benzylpiperidine-based chemical series underscores the importance of this scaffold in designing agents for neurodegenerative diseases. nih.govmdpi.comnih.gov
Tankyrase (TNKS) Inhibition in Cancer Research
Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family, has emerged as a significant target in cancer therapy due to its role in the Wnt/β-catenin signaling pathway. mdpi.comclinicaltrials.gov This pathway is abnormally activated in over 80% of colorectal cancers (CRC), often due to mutations in the adenomatous polyposis coli (APC) gene. mdpi.comnih.gov Tankyrase promotes the degradation of AXIN, a key component of the β-catenin destruction complex. mdpi.commdpi.com By inhibiting Tankyrase, AXIN levels are stabilized, leading to the downregulation of β-catenin and its target genes, which are critical for tumor growth. mdpi.comnih.gov
The development of small-molecule Tankyrase inhibitors is an attractive strategy for treating these cancers. mdpi.commdpi.com While direct research on this compound as a Tankyrase inhibitor is not extensively documented in the provided sources, the broader class of piperidine derivatives is being investigated for this purpose. For instance, the novel inhibitor TI-12403, which features a piperidine carboxamide core, has been shown to stabilize AXIN2, reduce active β-catenin, and downregulate β-catenin target genes in CRC cell lines like COLO320DM and DLD-1. mdpi.com Another potent and well-characterized Tankyrase inhibitor, G007-LK, has demonstrated efficacy in blocking APC mutation-driven signaling in CRC cell lines and inhibiting tumor growth in xenograft models. nih.govnih.gov These findings establish a proof-of-concept for the antitumor effects of Tankyrase inhibitors in cancers with aberrant Wnt signaling, providing a rationale for exploring piperidine-based scaffolds, including analogs of 3-Benzylpiperidin-4-ol, in this context. nih.govnih.gov
Sigma Receptor Ligand Investigations
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum, implicated in numerous cellular functions and considered a target for various neurological disorders and pain. nih.govnih.gov Derivatives of N-benzylpiperidine form a significant class of compounds investigated for their high affinity and selectivity for the σ1R. nih.govunict.it
Structure-affinity relationship (SAfiR) studies reveal that modifications to the benzylpiperidine core significantly influence binding characteristics. For example, in a series of pyridine (B92270) dicarbonitrile derivatives, the linker length between the 1-benzylpiperidine moiety and the pyridine ring was found to be crucial for σ1R affinity. nih.gov Increasing the chain length from a direct amino group to an ethylamino or propylamino group resulted in a notable increase in binding affinity. nih.gov Specifically, compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) showed a very high affinity for the human σ1R, with a Kᵢ value of 1.45 nM, and a remarkable 290-fold selectivity over the σ2R subtype. nih.gov Similarly, research into benzylpiperazine derivatives, which share structural similarities, identified compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) as a potent and highly selective σ1R ligand with a Kᵢ of 1.6 nM and an 886-fold selectivity over σ2R. nih.gov These studies underscore the potential of the N-benzylpiperidine scaffold as a template for developing highly potent and selective σ1R ligands. nih.govunict.itnih.gov
Table 1: Sigma-1 Receptor (σ1R) Affinity and Selectivity of Selected Piperidine/Piperazine Analogs
| Compound Number | Structure Description | σ1R Kᵢ (nM) | Selectivity (Kᵢ σ2/Kᵢ σ1) |
|---|---|---|---|
| 5 nih.gov | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 290 |
| 15 nih.gov | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 886 |
| 12a unict.it | N-benzyl-N-methyl piperidine derivative | 0.54 | >1851 |
| 3 nih.gov | 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 2.97 | - |
| 2 nih.gov | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-(prop-2-yn-1-ylamino)pyridine-3,5-dicarbonitrile | 7.57 | - |
Voltage-gated calcium channels (VGCCs) are essential for numerous physiological processes, including neurotransmitter release and vascular tone, making them important therapeutic targets. nih.govmdpi.commdpi.com While the direct interaction of 3-benzylpiperidin-4-ol-based σ1R ligands with VGCCs is not explicitly detailed, the piperidine scaffold is a common feature in molecules that block these channels. mdpi.com For instance, bepridil, a non-selective calcium channel blocker, contains a substituted piperidine-like (pyrrolidine) moiety. tocris.com
Research on 4-diphenylmethoxy-1-methylpiperidine derivatives has shown they can inhibit Ca²⁺-dependent contractions in isolated mouse mesenteric arteries, suggesting an interaction with L-type VGCCs. mdpi.com Molecular modeling studies predict that these piperidine derivatives bind to a pocket adjacent to the nifedipine (B1678770) binding site on the CaV1.1 channel. mdpi.com Given that σ1Rs are known to modulate ion channels, including Ca²⁺ channels, there is a potential for functional interplay. nih.gov The presence of the piperidine core in both high-affinity σ1R ligands and VGCC blockers suggests the possibility of designing dual-target agents or the need to screen for cross-reactivity to ensure target selectivity. nih.govmdpi.com
Anti-Cancer Research Endeavors
Analogs based on the piperidin-4-one scaffold have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines. nih.govnih.gov A series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs demonstrated selective toxicity for malignant cells over normal human cells. nih.govnih.gov These compounds were tested against neoplastic cell lines including squamous cell carcinomas (HSC-2, HSC-4) and a promyelocytic leukemia neoplasm (HL-60). nih.gov
The N-acryloyl derivatives, in particular, exhibited potent cytotoxicity, with 50% cytotoxic concentration (CC₅₀) values in the submicromolar range for the tested cancer cell lines. nih.govnih.gov The cytotoxic potential of these compounds highlights the utility of the piperidine core in designing novel anti-cancer agents. nih.govresearchgate.net Further investigations into other derivatives, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines, have also shown significant cell growth inhibitory activity on a broad panel of cancer cell lines, including those from the liver (HUH7), breast (MCF7), and colon (HCT-116). researchgate.net Similarly, a novel quinoline (B57606) derivative featuring a piperazine ring showed potent cytotoxic activity against HepG2 (liver), HCT-116 (colon), MCF-7 (breast), and A549 (lung) cancer cells, with IC₅₀ values ranging from 3.1 to 23 µg/mL. mdpi.com
Table 2: Cytotoxicity of Piperidin-4-one Analogs against Human Cancer Cell Lines
| Compound Series | Cancer Cell Lines Tested | General Cytotoxicity Finding |
|---|---|---|
| 3,5-bis(benzylidene)piperidin-4-ones (Series 1) nih.gov | HSC-2, HSC-4, HL-60 | Displayed selective toxicity for malignant cells. |
| 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones (Series 2) nih.govnih.gov | HSC-2, HSC-4, HL-60 | CC₅₀ values were mainly in the submicromolar range. |
| 1-(4-chlorobenzhydryl)piperazine derivatives researchgate.net | HUH7, MCF7, HCT-116 | Showed significant cell growth inhibitory activity. |
The development of inhibitors targeting specific cancer-related signaling pathways is a cornerstone of modern oncology research. As discussed previously, the Wnt/β-catenin pathway is a prime target in colorectal cancer. mdpi.comnih.gov Tankyrase inhibitors, including those with piperidine scaffolds, are being developed to suppress this pathway by stabilizing AXIN and preventing β-catenin accumulation. mdpi.comnih.gov The inhibitor G007-LK, for example, has been shown to not only inhibit Wnt/β-catenin signaling but also to attenuate Yes-associated protein 1 (YAP) and PI3K/AKT signaling, leading to reduced expression of the oncogene MYC and impaired tumor cell growth. nih.gov
Research into Anti-Parasitic and Anti-Tuberculosis Agents Utilizing Piperidine Scaffolds
The piperidine ring is a prevalent structural motif in a vast array of biologically active compounds and natural products. Its versatility as a scaffold has prompted extensive research into the development of novel therapeutic agents, including those targeting parasitic and mycobacterial infections. This section explores the research landscape of piperidine-containing compounds in the pursuit of new anti-parasitic and anti-tuberculosis treatments.
Anti-Parasitic Research
The structural framework of piperidine has been a cornerstone in the design of various anti-parasitic agents, with notable success in the development of compounds targeting Plasmodium falciparum, the parasite responsible for malaria, and Leishmania major, the causative agent of leishmaniasis.
Numerous studies have highlighted the potential of piperidine derivatives as potent antimalarial agents. nih.govnih.gov A series of 1,4-disubstituted piperidine derivatives demonstrated significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov For instance, certain compounds within this series exhibited strong activity against the W2 strain, while others were highly effective against the 3D7 strain. nih.gov
Another area of investigation involves the synthesis of quinoline-piperidine conjugates. nih.gov This research has yielded 4-aminoquinoline (B48711) derivatives with potent, nanomolar-range activity against both CQ-sensitive (NF54) and CQ-resistant (K1) strains of P. falciparum. nih.gov Importantly, the most active of these compounds did not exhibit cytotoxicity at the highest tested concentrations, indicating a favorable selectivity profile. nih.gov
Table 1: Antimalarial Activity of Selected Piperidine Derivatives
| Compound Series | Target | P. falciparum Strain(s) | Potency | Reference |
|---|---|---|---|---|
| 1,4-Disubstituted Piperidines | Not specified | 3D7 (CQ-sensitive), W2 (CQ-resistant) | Nanomolar range | nih.gov |
| Quinoline-Piperidine Conjugates | Not specified | NF54 (CQ-sensitive), K1 (CQ-resistant) | Nanomolar range | nih.gov |
Research into spiro heterocycles incorporating a piperidine moiety has revealed promising candidates for the treatment of leishmaniasis. tandfonline.comfigshare.com A study focusing on spiro-piperidine derivatives demonstrated significant in vitro activity against both the promastigote and amastigote forms of Leishmania major. tandfonline.comfigshare.com Notably, several of these synthesized compounds exhibited superior activity compared to the standard drug, miltefosine. tandfonline.comfigshare.com The most potent compounds in this series displayed activity in the sub-micromolar range against the amastigote form of the parasite. tandfonline.comfigshare.com Further mechanistic studies suggested that the antileishmanial action of these compounds may occur through an antifolate mechanism, targeting dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase (PTR1). tandfonline.comfigshare.com
**Table 2: Antileishmanial Activity of Spiro-Piperidine Derivatives against *L. major***
| Compound Type | Form of L. major | Activity Range (IC50) | Comparison to Standard | Reference |
|---|---|---|---|---|
| Spiro-piperidine derivatives | Promastigote | Low micromolar | Superior to miltefosine | tandfonline.comfigshare.com |
| Spiro-piperidine derivatives | Amastigote | Sub-micromolar (for most active compounds) | Superior to miltefosine | tandfonline.comfigshare.com |
Anti-Tuberculosis Research
The global health threat posed by tuberculosis, particularly the rise of multidrug-resistant strains, has spurred the search for novel anti-tubercular agents. The piperidine scaffold has been a key component in several promising research avenues.
One strategy involves the development of piperidine derivatives that inhibit essential enzymes in Mycobacterium tuberculosis (Mtb). Researchers have explored piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a crucial enzyme in the menaquinone biosynthetic pathway of Mtb. nih.gov This pathway is vital for the survival of the bacterium, especially under the hypoxic conditions found within infected granulomas. nih.gov Structure-activity relationship (SAR) studies have led to the identification of novel inhibitors with potent activity against both the MenA enzyme and Mtb itself. nih.gov
Systematic exploration of different classes of piperidine-containing compounds has been undertaken to identify new anti-tubercular leads. The 4-aminopiperidine (B84694) series was investigated for its potential to inhibit the aerobic growth of Mtb. nih.gov While initial reports suggested some activity, a systematic study involving modifications at the N-1 and C-4 positions of the piperidine ring, as well as alterations of the piperidine moiety itself, found that most of the synthesized analogs had limited anti-tubercular activity. nih.gov
In contrast, research into dinitrobenzamide-based compounds incorporating a piperidine moiety has yielded more promising results. mdpi.com Several of these compounds exhibited significant activity against M. tuberculosis H37Rv, with the most potent derivatives showing activity comparable to the first-line drug isoniazid (B1672263). mdpi.com The antitubercular activity in this series was found to be influenced by the presence of an aromatic moiety as a terminal group and the nature of the linker. mdpi.com
The development of hybrid molecules and spirocyclic systems containing piperidine rings represents another promising approach. A series of 1,8-naphthyridine (B1210474) analogues bearing piperidine and morpholine (B109124) moieties were synthesized and evaluated for their antimycobacterial activity. researchgate.net The results indicated that all the tested compounds showed significant activity against Mycobacterium tuberculosis H37Rv. researchgate.net
Furthermore, novel spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives have been designed and synthesized as potential anti-TB agents. researchgate.net Evaluation of these compounds against the Mtb H37Ra strain has been a focus of this research. researchgate.net
Table 3: Anti-Tuberculosis Activity of Various Piperidine Scaffolds
| Compound Series | Target/Mechanism | M. tuberculosis Strain(s) | Notable Findings | Reference |
|---|---|---|---|---|
| Piperidine Derivatives | MenA Inhibition | Not specified | Potent activity against MenA and Mtb | nih.gov |
| 4-Aminopiperidines | Growth Inhibition | Mtb (aerobic) | Limited activity upon systematic modification | nih.gov |
| Dinitrobenzamide-Piperidines | DprE1 (potential) | H37Rv | Activity comparable to isoniazid for best compounds | mdpi.com |
| 1,8-Naphthyridine-Piperidines | Not specified | H37Rv | All tested compounds showed significant activity | researchgate.net |
| Spiro-[chromane-2,4'-piperidin]-4(3H)-ones | Not specified | H37Ra | Under investigation as anti-TB agents | researchgate.net |
Computational and Theoretical Studies on 3 Benzylpiperidin 4 Ol Hydrochloride and Its Derivatives
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site, offering insights into the structural basis of molecular recognition.
Molecular docking studies have been instrumental in predicting how derivatives of 3-benzylpiperidin-4-ol bind to various biological targets, such as cholinesterases, which are implicated in Alzheimer's disease. For instance, in studies of N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors, automated docking techniques have successfully placed these ligands within the enzyme's active site. nih.gov These models often reveal that the benzylpiperidine moiety penetrates deep into the active site gorge, while other parts of the molecule form interactions with peripheral anionic sites.
The predicted binding affinity, often expressed as a docking score or estimated binding free energy, helps in prioritizing compounds for synthesis and biological testing. For example, a study on N-benzyl-piperidine derivatives designed as multi-target AChE and butyrylcholinesterase (BuChE) inhibitors showed that the lead compound, 4a , had the lowest estimated binding free energy with both enzymes, suggesting a strong interaction. nih.gov
Table 1: Predicted Binding Affinities of N-Benzyl-piperidine Derivatives with Cholinesterases
| Compound | Target Enzyme | Predicted Binding Free Energy (kcal/mol) |
| 4a | AChE | -36.69 ± 4.47 |
| 4a | BuChE | -32.23 ± 3.99 |
Data sourced from a study on multitarget-directed AChE/BuChE inhibitors. nih.gov
Beyond predicting binding poses, molecular docking and subsequent molecular dynamics simulations provide a detailed map of the interactions between the ligand and the protein. These interactions are crucial for the ligand's affinity and selectivity. For benzylpiperidine derivatives, key interactions often include:
Hydrogen Bonds: The hydroxyl group of the piperidine (B6355638) ring and other hydrogen bond donors or acceptors in the molecule can form crucial hydrogen bonds with amino acid residues in the active site. For instance, interactions with residues like Ser119 have been observed. researchgate.net
π-π Stacking: The aromatic benzyl (B1604629) group frequently engages in π-π stacking interactions with aromatic residues in the active site, such as tryptophan and tyrosine. researchgate.net
Cation-π Interactions: The protonated nitrogen atom of the piperidine ring can form favorable cation-π interactions with aromatic residues. researchgate.net
These detailed interaction analyses are vital for understanding the structure-activity relationship and for designing new derivatives with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties or molecular descriptors with the observed activity.
For benzylpiperidine derivatives, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for their inhibitory activity against targets like acetylcholinesterase. nih.gov In one such study, a 3D-QSAR model was developed using the Comparative Molecular Field Analysis (CoMFA) method, where the alignment of the molecules was derived from their docked poses in the AChE active site. nih.govresearchgate.net This "natural" alignment provides a more biologically relevant model. nih.govresearchgate.net
The resulting QSAR models can highlight the importance of certain molecular fields:
Steric Fields: Indicate regions where bulky substituents are either favorable or unfavorable for activity.
Electrostatic Fields: Show where positive or negative electrostatic potentials enhance or diminish activity.
A QSAR analysis of indanone-benzylpiperidine inhibitors of AChE revealed that for the benzylpiperidine ring, molecular shape and the energy of the highest occupied molecular orbital (HOMO) were significant descriptors. nih.gov The study suggested that substitutions on the benzyl ring, especially at the para position, could rapidly decrease potency due to steric clashes with the receptor surface. nih.gov
Table 2: Key Descriptors in a QSAR Model for Benzylpiperidine AChE Inhibitors
| Descriptor | Significance | Implication for Drug Design |
| Molecular Shape | High | The overall shape of the molecule is crucial for fitting into the active site. |
| HOMO Energy | Moderate | Relates to the molecule's ability to participate in charge-transfer interactions. |
| Steric Bulk (para-position) | High (Negative) | Bulky groups at the para-position of the benzyl ring are detrimental to activity. |
Based on findings from QSAR analyses of AChE inhibitors. nih.gov
Advanced Computational Chemistry Methodologies in Drug Design
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT calculations provide valuable information about a molecule's geometry, electronic properties, and reactivity. For piperidine derivatives, DFT has been employed to study their structural and electronic characteristics. rsc.orgresearchgate.netresearchgate.net
DFT calculations can determine various electronic properties, such as:
Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap, are important indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net
Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of a molecule, which is crucial for understanding intermolecular interactions.
Electrostatic Potential: Maps the electrostatic potential on the molecule's surface, indicating sites for electrophilic and nucleophilic attack.
A DFT study on piperidine derivatives, using the B3LYP functional with the 6-311++G(d,p) basis set, investigated how the anomeric effect could induce aromaticity in a cyclopentadiene (B3395910) substituent. rsc.org Such studies provide fundamental insights into the electronic nature of the piperidine scaffold and how it can be influenced by various substituents. rsc.org
Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions can be invaluable for structure elucidation and for confirming the synthesis of new compounds.
The prediction of NMR chemical shifts can be approached in several ways:
Ab initio and DFT Methods: Quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict NMR shielding tensors, which are then converted to chemical shifts. nih.gov
Machine Learning (ML): More recently, machine learning models, particularly graph neural networks, have shown remarkable accuracy in predicting NMR chemical shifts directly from the 2D or 3D structure of a molecule. nih.govnih.gov These models are trained on large databases of experimental NMR data. nih.gov
For complex molecules like 3-benzylpiperidin-4-ol derivatives, which can exist in multiple conformations, computational prediction often involves calculating the NMR parameters for each stable conformer and then averaging them based on their Boltzmann populations. This approach provides a more accurate prediction of the experimentally observed spectrum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
